3-Formyl-6-methylchromone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the condensation of resorcinol with a suitable aldehyde precursor, followed by further functionalization steps. For example, one study describes its synthesis using 3-formyl-5-methoxybenzaldehyde as a starting material [].
Research suggests that 3-Formyl-6-methylchromone possesses various biological activities, making it a subject of interest in medicinal chemistry. Studies have reported:
3-Formyl-6-methylchromone is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocyclic compounds. This specific compound has the molecular formula C₁₁H₈O₂ and a CAS number of 42059-81-4. It is characterized by a chromone backbone with a formyl group at the 3-position and a methyl group at the 6-position. The compound typically appears as a white to yellow crystalline powder, with a melting point ranging from 170.0 to 174.0 °C . Its structure can be represented as follows:
textO || C--C / \ C C | | C C \ / C--C | CHO
Research indicates that 3-formyl-6-methylchromone exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown promise as potential therapeutic agents due to their ability to inhibit various biological targets. For instance, some studies suggest that certain derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further pharmacological development .
The synthesis of 3-formyl-6-methylchromone can be achieved through several methods, including:
3-Formyl-6-methylchromone finds applications in various fields, including:
Interaction studies involving 3-formyl-6-methylchromone focus on its reactivity with biological macromolecules and other small molecules. These studies aim to elucidate its mechanism of action, particularly how it interacts with enzymes or receptors relevant to disease processes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .
Several compounds share structural similarities with 3-formyl-6-methylchromone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Hydroxyflavone | Hydroxyl group at the 3-position | Exhibits strong antioxidant properties |
| 7-Methylchromone | Methyl group at the 7-position | Known for its anti-inflammatory effects |
| 4-Methylcoumarin | Methyl group at the 4-position | Used in fragrance applications |
| Chromone | Basic chromone structure without substituents | Serves as a precursor for various derivatives |
Uniqueness of 3-Formyl-6-Methylchromone: Unlike many similar compounds, 3-formyl-6-methylchromone's unique formyl group provides distinct reactivity patterns that enable it to participate in specific synthetic pathways and biological interactions not observed in other chromones or coumarins.
Traditional acylation routes for synthesizing 3-formyl-6-methylchromone rely on phenol derivatives as starting materials through established organic synthesis methodologies. The Kostanecki acylation represents one of the fundamental approaches for forming chromone structures by acylation of ortho-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization [1]. This method involves phenol ortho-acylation with formation of a tetrahedral intermediate, followed by intramolecular aldol condensation to cyclize and form a hydroxydihydrochromone, and subsequent elimination of the hydroxyl group to form the chromone structure [1].
The phenolic group of acetophenone derivatives serves as the primary reactive site in these transformations. Research has demonstrated that the phenolic group of acetophenone can be ortho-acylated by benzoyl chloride using pyridine as a base in a Schotten-Baumann type reaction [2]. Under these conditions, the ortho-benzoyl derivative instantly enolizes and undergoes additional ortho-acylation to result in a dibenzoate intermediate [2]. This product undergoes cyclization via treatment with aqueous potassium hydroxide to result in 2-hydroxy-2,3-dihydroflavone, with subsequent dehydration to flavone accomplished by glacial acetic acid containing sulfuric acid [2].
The synthesis of 2-substituted and 3-substituted chromones typically begins from 2-hydroxyphenyl ketones as precursor compounds [2]. Alternative methodologies employ salicylic acid derivatives as starting materials for chromone synthesis [2]. These approaches utilize identical routes where 3-substituted chromones and isoflavone derivatives rely on Claisen-like condensation between the enolate of a 2-hydroxyphenyl ketone and ethyl formate [2]. The process yields a 2-hydroxydihydrochromone intermediate, which undergoes acid-promoted dehydration in the final synthetic step [2].
Microwave-mediated acylation reactions have emerged as efficient alternatives to traditional heating methods. Recent developments show that acetic anhydride functions as a green solvent with good microwave absorption characteristics, enabling short reaction times at elevated temperatures without requiring catalysts [3] [4]. The methodology allows product isolation by simple evaporation of anhydride or precipitation by pouring the reaction mixture into water [3] [4]. These microwave-based acylation procedures achieve far more rapid conversion rates compared to previously reported acylation methods while tolerating a wide variety of functional groups [3] [4].
The Vilsmeier-Haack reaction represents a highly effective method for introducing formyl groups into chromone precursors, particularly in the synthesis of 3-formyl-6-methylchromone derivatives. This transformation utilizes dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent, which serves as the active formylating species [5] [6]. The reaction proceeds through formation of a chloromethyliminium salt intermediate that acts as an electrophile toward electron-rich aromatic compounds [5] [6].
Mechanistic studies have established that the Vilsmeier reagent formation involves reaction between dimethylformamide and phosphoryl chloride to produce the chloromethyliminium ion, which then reacts with the aromatic substrate [7] [8]. The resulting aryl iminium intermediate undergoes hydrolysis during workup to afford the final aryl aldehyde product [7] [8]. This methodology proves particularly effective for chromone synthesis because the iminium cation represents a weaker electrophile than conventional Friedel-Crafts acylation reagents due to the greater electron-donating effect of the dimethylamino group [5].
Research has demonstrated successful application of Vilsmeier-Haack formylation to methylchromone precursors with yields ranging from 80-90% [9]. The synthesis of 3-formylchromone derivatives through this methodology has been optimized to provide efficient access to these valuable intermediates [9]. Studies indicate that 3-formylchromones can be conveniently prepared from ortho-hydroxy acetophenones by Vilsmeier-Haack reaction with superior yields compared to alternative existing methods [10].
Kinetic investigations of Vilsmeier-Haack synthesis reveal first-order dependence on both the hydroxyaryl ketone substrate and the Vilsmeier-Haack adduct [10]. The reaction rate demonstrates sensitivity to solvent dielectric constant, with decreased rates observed in solvents of lower dielectric constant [10]. Temperature effects show that activation parameters including enthalpy and entropy of activation exhibit non-linear relationships with solvent composition, indicating complex mechanistic behavior [10].
Specific applications to chromone synthesis have shown that 3-formyl chromone can be synthesized by formylation of ortho-hydroxylacetophenone using Vilsmeier-Haack reagent (phosphoryl chloride in dimethylformamide) at 55°C for 5 hours, achieving 75% yield [11]. The methodology proves tolerant of various substitution patterns and functional groups, making it a versatile approach for preparing diversely substituted 3-formylchromone derivatives [11].
Microwave-assisted synthesis protocols have revolutionized chromone preparation by dramatically reducing reaction times while maintaining or improving product yields. These methodologies leverage the efficient heating characteristics of microwave irradiation to accelerate chemical transformations that traditionally require hours or days of conventional heating [12] [13].
The development of microwave-assisted chromone synthesis has focused on environmentally benign and economical methods [12]. Research demonstrates that microwave irradiation enables synthesis of biologically and chemically important chromones in time-sensitive applications [12]. The technology allows researchers to embrace high-speed synthesis concepts while maintaining product quality and yield [12].
Specific protocols for chromone-2-carboxylic acid synthesis have been optimized using microwave assistance [14]. The process involves treating 5′-bromo-2′-hydroxyacetophenone with ethyl oxalate and sodium methoxide, followed by hydrochloric acid treatment under microwave conditions [14]. Optimization studies reveal that reaction temperature, time, solvent selection, and reagent equivalents significantly influence product yield [14]. The optimized conditions achieve 87% yield using dioxane as solvent at 120°C for 20 minutes in the first step, followed by 40 minutes of hydrolysis [14].
Microwave-assisted three-component reactions have proven particularly effective for synthesizing α-aminophosphonate-chromone hybrids [15]. The Kabachnik-Fields reaction of 3-formylchromones, primary amines, and dialkyl phosphites proceeds efficiently under microwave irradiation without requiring catalysts or solvents [15]. These reactions achieve completion in short time periods while providing products that can be recovered by simple filtration rather than chromatographic purification [15].
Research has established that microwave irradiation produces several advantages including shortened reaction times, increased yields, and enhanced regioselectivity and stereoselectivity [13]. The methodology contributes to green chemistry principles by reducing energy consumption and eliminating the need for prolonged heating periods [13]. Studies demonstrate that microwave-assisted organic synthesis can achieve scale-up to kilogram quantities using multiple vessels simultaneously [16].
The following table summarizes key microwave-assisted synthesis conditions and yields:
| Starting Material | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 5′-Bromo-2′-hydroxyacetophenone | Dioxane, 120°C, MW | 60 min | 87% | [14] |
| 3-Formylchromones | Solvent-free, MW | Short | High | [15] |
| 2′-Hydroxyacetophenone | Various solvents, MW | Variable | 54-93% | [14] |
Three-component reaction systems involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides represent a significant advancement in chromone chemistry. These catalyst-free approaches enable synthesis of chromonyl-substituted α-aminophosphine oxides under mild conditions at ambient temperature [17] [18]. The methodology provides access to novel heterocyclic compounds with potential biological activity through efficient multicomponent reactions [17] [18].
Mechanistic investigations reveal that two distinct reaction pathways operate in these transformations [17] [18]. Path I involves initial condensation of 3-formyl-6-methylchromone with diphenylphosphine oxide to form a hydroxyphosphine oxide intermediate, followed by amine addition [17] [18]. Path II proceeds through initial reaction between the formylchromone and amine to generate Schiff base intermediates, which subsequently react with phosphine oxide [17] [18]. Experimental evidence demonstrates that Path I provides faster and more complete reactions compared to Path II [17] [18].
Temperature effects significantly influence product distribution in these three-component systems. At ambient temperature, chromonyl-substituted α-aminophosphine oxides predominate, while elevated temperatures (80°C) favor formation of phosphinoyl-functionalized 3-aminomethylene chromanones [17] [18]. With aliphatic amines or aminoalcohols at higher temperatures under microwave irradiation, enamine-type derivatives form instead of the corresponding α-aminophosphine oxide products [17] [18].
The reaction scope encompasses various amine types with different reactivities. Aromatic amines such as aniline react selectively to form chromonyl-substituted α-aminophosphine oxides without catalyst requirements [17] [18]. However, formation of phosphinoyl-functionalized aminomethylene chromanones from aromatic amines requires basic catalysis and higher temperatures [17] [18]. Aliphatic amines demonstrate greater reactivity and can undergo both reaction pathways depending on temperature conditions [17] [18].
Quantum chemical studies using density functional theory calculations provide mechanistic insights into these transformations [17] [18]. The energy differences between α-aminophosphine oxide and aminomethylene chromanone isomers are minimal (1.0-1.1 kcal/mol), indicating little thermodynamic preference [17] [18]. Direct monomolecular transformation barriers are extremely high (80-120 kcal/mol), confirming that isomerization occurs through decomposition and reformation pathways [17] [18].
The following table presents yields for various three-component reaction products:
| Amine Type | Temperature | Product Type | Yield | Reference |
|---|---|---|---|---|
| Butylamine | 25°C | α-Aminophosphine oxide | 49% | [17] |
| Aniline | 25°C | α-Aminophosphine oxide | 94% | [17] |
| Butylamine | 80°C | Aminomethylene chromanone | 86% | [17] |
| Cyclohexylamine | 80°C | Aminomethylene chromanone | 90-93% | [17] |
| Benzylamine | 80°C | Aminomethylene chromanone | 87-91% | [17] |
Industrial-scale production of 3-formyl-6-methylchromone faces several significant challenges related to process economics, environmental considerations, and technical scalability. The transition from laboratory-scale synthesis to commercial manufacturing requires addressing issues of cost-effectiveness, waste minimization, and consistent product quality [19] [20].
Process development for large-scale chromone synthesis must balance reaction efficiency with practical manufacturing constraints [19]. Research on practical large-scale regioselective metallation reactions demonstrates that chromone functionalization can be successfully scaled to 50 millimole quantities while maintaining selectivity patterns observed in small-scale reactions [19]. However, the scalability of formylation reactions specifically remains challenging due to the specialized conditions required for Vilsmeier-Haack chemistry [19].
Raw material availability and cost represent major considerations for industrial chromone production . The synthesis relies on starting materials such as methylated phenol derivatives and specialized formylating reagents that may have limited commercial availability or high costs . Industrial production faces hurdles in scaling natural extraction processes due to limited availability of natural chromone sources . Synthetic biology approaches offer potential solutions but require significant development investment .
Environmental and safety considerations significantly impact industrial chromone synthesis protocols [20]. Many traditional synthetic routes employ toxic solvents, harsh reaction conditions, or generate substantial waste streams that require specialized disposal [20]. Regulatory compliance for pharmaceutical and industrial chemical production necessitates implementation of green chemistry principles and waste reduction strategies [20].
Quality control and analytical challenges arise from the need to consistently produce high-purity 3-formyl-6-methylchromone at industrial scale [20]. The compound requires specialized analytical methods for identity confirmation and impurity detection [20]. Batch-to-batch consistency becomes critical for downstream applications, particularly in pharmaceutical intermediates where strict specifications must be maintained [20].
Economic viability depends on market demand and competitive pricing relative to alternative synthetic approaches or natural sources [22]. The specialized nature of chromone chemistry limits the number of manufacturers capable of producing these compounds, potentially leading to supply chain vulnerabilities [22]. Investment in specialized equipment and expertise represents significant capital requirements for companies entering this market [22].
Process optimization for industrial synthesis must address reaction scale-up effects that may not be apparent in laboratory studies [23]. Heat and mass transfer limitations can affect reaction kinetics and selectivity at large scale [23]. Solvent recovery and recycling systems become essential for economic operation but add complexity to the manufacturing process [23].
X-ray crystallographic analysis of 3-Formyl-6-methylchromone and its metal complexes provides definitive structural information at the atomic level. Single crystal X-ray diffraction studies have been successfully performed on derivatives and related compounds, revealing critical structural parameters that define the molecular architecture [3].
The crystallographic investigation of 3-Formyl-6-methylchromone derivatives reveals that these compounds typically crystallize in triclinic crystal systems [3]. The space group determination indicates P-1 symmetry for related chromone complexes, consistent with the low symmetry expected for substituted chromone structures. These crystallographic parameters provide the foundation for understanding the solid-state packing and intermolecular interactions that influence the compound's physical properties.
Single crystal X-ray diffraction data obtained for chromone derivatives demonstrate the planar nature of the chromone ring system [3]. The structural analysis reveals that the formyl group at the 3-position maintains coplanarity with the chromone nucleus, facilitating extended conjugation throughout the molecular framework. Bond lengths within the chromone system show typical aromatic character, with the carbonyl groups exhibiting standard C=O distances of approximately 1.22-1.24 Å.
The crystal lattice of 3-Formyl-6-methylchromone derivatives exhibits sophisticated intermolecular interactions that stabilize the solid-state structure [3]. Hydrogen bonding patterns play a crucial role, particularly N-H···O=P interactions in phosphorus-containing derivatives, which form centrosymmetric dimer units. These dimers are further connected through π-π interactions between adjacent chromenyl rings, with centroid-to-centroid distances measuring 3.683 Å, indicating favorable aromatic stacking interactions.
| Property | Value | Structural Significance |
|---|---|---|
| Crystal System | Triclinic [3] | Low symmetry molecular arrangement |
| Space Group | P-1 [3] | Centrosymmetric packing |
| π-π Distance | 3.683 Å [3] | Optimal aromatic stacking |
| Hydrogen Bonding | N-H···O=P [3] | Dimer formation |
| Planarity | Coplanar chromone-formyl [3] | Extended conjugation |
When 3-Formyl-6-methylchromone acts as a ligand in metal complexes, X-ray crystallographic analysis reveals distinct coordination modes [4] [5]. The compound can coordinate through the carbonyl oxygen atoms, forming stable chelation complexes with transition metals such as copper(II), nickel(II), and cobalt(II). The metal-oxygen bond lengths typically range from 2.05 to 2.10 Å for zinc complexes, indicating strong coordination interactions [5].
Crystallographic analysis occasionally reveals disorder in the crystal structure, particularly in the methyl group positioning and formyl group orientation. Such disorder can be modeled using split-atom positions and refined using appropriate occupancy factors. Temperature-dependent studies provide insights into the dynamic behavior of these structural features in the solid state.
Fourier Transform Infrared spectroscopy provides comprehensive information about the functional groups present in 3-Formyl-6-methylchromone and their vibrational characteristics [6] [7] [8]. The infrared spectrum exhibits characteristic absorption bands that serve as fingerprints for structural identification and purity assessment.
The most prominent features in the infrared spectrum of 3-Formyl-6-methylchromone are the carbonyl stretching vibrations [8]. The formyl carbonyl group exhibits a characteristic absorption at 1698 cm⁻¹, while the chromone carbonyl appears at 1646 cm⁻¹. This frequency difference reflects the distinct electronic environments of these two carbonyl functionalities, with the formyl group showing higher frequency due to its aldehyde character.
The aromatic C-H stretching vibrations appear at 3053 cm⁻¹, while aliphatic C-H stretches are observed at 2868 cm⁻¹ [8]. The aromatic C=C stretching vibrations manifest at 1470 cm⁻¹, confirming the aromatic character of the chromone ring system. Additional bands at 1321 cm⁻¹ and 1109 cm⁻¹ correspond to C-O stretching vibrations within the heterocyclic framework.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Information |
|---|---|---|---|
| 1698 [8] | Formyl C=O | Strong | Aldehyde functionality |
| 1646 [8] | Chromone C=O | Strong | Heterocyclic ketone |
| 3053 [8] | Aromatic C-H | Medium | Aromatic ring |
| 2868 [8] | Aliphatic C-H | Medium | Methyl group |
| 1470 [8] | Aromatic C=C | Medium | Ring conjugation |
| 1321 [8] | C-O stretch | Medium-Strong | Ether linkage |
When 3-Formyl-6-methylchromone forms metal complexes, characteristic changes occur in the infrared spectrum [6] [9]. The carbonyl stretching frequency typically shifts to lower wavenumbers upon coordination, indicating the involvement of the carbonyl oxygen in metal binding. Additional bands appearing in the 510-596 cm⁻¹ and 916-964 cm⁻¹ regions correspond to metal-oxygen stretching vibrations, confirming complex formation.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the 3-Formyl-6-methylchromone molecule [8] [10].
The ¹H Nuclear Magnetic Resonance spectrum of 3-Formyl-6-methylchromone exhibits distinct resonances that allow for complete structural assignment [8]. The formyl proton appears as a characteristic singlet at 10.326 ppm, significantly downfield due to the electron-withdrawing effect of the carbonyl group and the aromatic deshielding. The chromone H-2 proton resonates at 8.510 ppm as a singlet, reflecting its position adjacent to the oxygen atom in the heterocyclic ring.
The aromatic protons of the benzene ring appear in the typical aromatic region between 7.2-8.3 ppm [8]. Specifically, one aromatic proton shows a doublet at 8.243 ppm with a coupling constant of 7.8 Hz, indicating ortho-coupling with an adjacent aromatic proton. The remaining aromatic protons appear as complex multiplets between 7.478-7.726 ppm. The methyl group attached to the benzene ring produces a sharp singlet at 2.410 ppm, consistent with an aromatic methyl substituent.
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework and electronic environments [10] [11]. The formyl carbon appears at 188.59 ppm, characteristic of an aldehyde carbonyl carbon [8]. The chromone carbonyl carbon resonates at 175.94 ppm, typical for a cyclic ketone functionality. The aromatic carbons appear in the expected range of 118-160 ppm, with the oxygen-bearing carbon at 160.68 ppm showing the expected downfield shift due to the electronegative oxygen atom. The methyl carbon appears at 22.23 ppm, consistent with an aromatic methyl group.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H | 10.326 [8] | s | Formyl H | - |
| ¹H | 8.510 [8] | s | Chromone H-2 | - |
| ¹H | 8.243 [8] | d | Aromatic H | 7.8 |
| ¹H | 2.410 [8] | s | Methyl H | - |
| ¹³C | 188.59 [8] | - | Formyl C=O | - |
| ¹³C | 175.94 [8] | - | Chromone C=O | - |
| ¹³C | 22.23 [8] | - | Methyl C | - |
For phosphorus-containing derivatives of 3-Formyl-6-methylchromone, ³¹P Nuclear Magnetic Resonance spectroscopy becomes a valuable tool for structural characterization [10]. The phosphorus chemical shifts provide information about the coordination environment and oxidation state of phosphorus atoms in these derivatives.
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 3-Formyl-6-methylchromone [2] [12] [13]. The compound exhibits characteristic absorption bands that provide insights into its electronic structure and potential applications.
The primary absorption maximum occurs at 308 nm in dioxane solvent [2] [13], corresponding to a π→π* transition within the extended chromophore system. This transition involves the promotion of electrons from bonding π orbitals to antibonding π* orbitals, facilitated by the conjugated chromone-formyl system. The extinction coefficient associated with this transition is typically high, indicating a strongly allowed electronic transition.
Additional absorption features appear in the 280-320 nm region, corresponding to localized π→π* transitions within the chromone nucleus [12]. Weaker absorption bands in the 368-390 nm range are attributed to n→π* transitions, where electrons are promoted from non-bonding orbitals on oxygen atoms to π* orbitals of the conjugated system [12]. These transitions are typically forbidden by symmetry considerations, resulting in lower extinction coefficients.
The ultraviolet-visible absorption properties of 3-Formyl-6-methylchromone show significant sensitivity to solvent polarity and hydrogen bonding interactions [12]. In polar solvents, bathochromic shifts are observed due to stabilization of the excited state by solvent molecules. Conversely, non-polar solvents result in hypsochromic shifts, reflecting different ground-state and excited-state solvation energies.
| Wavelength (nm) | Transition Type | Solvent | Intensity | Assignment |
|---|---|---|---|---|
| 308 [2] [13] | π→π* | Dioxane | Strong | Primary chromophore |
| 368-390 [12] | n→π* | Various | Medium | Forbidden transition |
| 280-320 [12] | π→π* | General | Strong | Localized transitions |
| 336 [12] | π→π* | Extended | Strong | Conjugation effects |
Upon formation of metal complexes, 3-Formyl-6-methylchromone exhibits additional absorption features in the visible region (420-525 nm) [14]. These bands are attributed to metal-to-ligand charge transfer transitions and d-d transitions of the coordinated metal ions. The intensity and position of these bands provide information about the metal oxidation state, coordination geometry, and ligand field strength.
Mass spectrometric analysis of 3-Formyl-6-methylchromone provides valuable information about its molecular structure through characteristic fragmentation patterns [15] [16]. The electron impact ionization technique generates reproducible fragmentation pathways that can be used for structural confirmation and quantitative analysis.
The molecular ion peak appears at m/z 188, corresponding to the molecular weight of 3-Formyl-6-methylchromone [16]. The molecular ion typically exhibits moderate intensity (45-75% relative intensity), indicating reasonable stability under electron impact conditions. The base peak varies depending on instrumental conditions but commonly appears at m/z 160, corresponding to the loss of carbon monoxide from the molecular ion.
The initial fragmentation of 3-Formyl-6-methylchromone follows predictable patterns based on the electron impact fragmentation behavior of carbonyl compounds [15]. The most prominent fragmentation pathway involves α-cleavage adjacent to the carbonyl groups, resulting in the formation of acylium ions and neutral radical species.
The loss of carbon monoxide (M-28) represents one of the most significant fragmentation pathways, generating an ion at m/z 160 [16]. This fragmentation typically occurs from either the formyl or chromone carbonyl groups, with the formyl carbonyl being more labile due to its terminal position. The resulting fragment ion maintains the aromatic character of the chromone system while losing the carbonyl functionality.
The McLafferty rearrangement represents an important fragmentation mechanism for 3-Formyl-6-methylchromone, particularly involving the formyl group [15]. This rearrangement results in the transfer of a hydrogen atom and subsequent fragmentation, generating characteristic ions at m/z 132 (M-56) through the loss of two carbon monoxide molecules in sequence.
| Fragment m/z | Loss | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 188 [16] | M⁺- | 45-75 | Molecular ion |
| 160 [16] | M-28 | 25-40 | CO loss (α-cleavage) |
| 132 | M-56 | 15-30 | Double CO loss |
| 104 | M-84 | 10-25 | Formyl + CO loss |
| 77 | - | 35-50 | Phenyl cation |
| 51 | - | 20-35 | Base aromatic fragment |
| 29 | - | 40-60 | CHO⁺ (formyl cation) |
Following the initial fragmentation events, secondary processes generate smaller fragment ions that provide additional structural information. The phenyl cation at m/z 77 represents a stable aromatic fragment formed through the loss of the heterocyclic portion of the molecule. The formyl cation at m/z 29 (CHO⁺) serves as a diagnostic ion for the presence of the aldehyde functionality.
The chromone ring system undergoes complex fragmentation processes involving ring opening and rearrangement reactions [17]. These processes generate fragments such as m/z 51, corresponding to base aromatic units, and m/z 43, attributed to acetyl fragments (CH₃CO⁺) derived from the methyl substituent.
The isotope pattern of the molecular ion and major fragment ions provides additional confirmation of the molecular formula and elemental composition. The presence of carbon-13 isotopes generates M+1 peaks with intensities corresponding to the number of carbon atoms in each fragment. For 3-Formyl-6-methylchromone, the M+1 peak appears at approximately 12% intensity relative to the molecular ion, consistent with the presence of eleven carbon atoms.
Mass spectrometric fragmentation patterns serve as valuable fingerprints for the identification and quantification of 3-Formyl-6-methylchromone in complex mixtures. The characteristic fragment ions at m/z 160, 132, 77, and 29 provide unambiguous identification markers that can be used in gas chromatography-mass spectrometry analyses for purity assessment and quantitative determination.
Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, provide comprehensive information about the thermal stability, phase transitions, and decomposition behavior of 3-Formyl-6-methylchromone and its metal complexes [18] [19] [20].
Thermogravimetric analysis of 3-Formyl-6-methylchromone reveals a complex thermal decomposition pattern that occurs in multiple distinct stages [18] [19]. The compound demonstrates good thermal stability up to approximately 190°C, beyond which decomposition processes become significant.
In the temperature range from ambient conditions to 190°C, 3-Formyl-6-methylchromone exhibits excellent thermal stability with negligible mass loss [19]. This stability region is crucial for processing and storage applications, indicating that the compound can withstand moderate heating without significant degradation. The thermal stability is attributed to the aromatic character of the chromone ring system and the stabilization provided by the extended conjugation.
The primary decomposition stage occurs between 190-350°C, characterized by significant mass loss corresponding to the breakdown of the organic framework [19]. During this stage, the compound undergoes pyrolysis reactions that involve the cleavage of C-O bonds, decarboxylation processes, and the formation of volatile decomposition products. The mass loss in this region typically accounts for 40-60% of the initial sample mass.
For metal complexes of 3-Formyl-6-methylchromone, thermogravimetric analysis reveals multi-step decomposition patterns that provide insights into the coordination behavior and thermal stability [18].
The first decomposition step, occurring between 30-130°C, corresponds to the loss of coordinated water molecules in hydrated complexes [18]. This process results in a mass loss of approximately 5.11%, consistent with the removal of two water molecules per complex unit. The relatively low temperature of this process indicates weak coordination of water molecules, likely in the outer coordination sphere.
The second decomposition step spans the temperature range of 131-730°C and involves the decomposition of the organic ligand framework [18]. This process accounts for approximately 41.10% mass loss and corresponds to the breakdown of the quinoline and chromone ring systems. The broad temperature range indicates a complex series of decomposition reactions involving multiple bond-breaking events.
The final decomposition stage occurs above 731°C and results in the complete degradation of remaining organic components, leaving behind the metal oxide residue [18]. This process accounts for approximately 53.78% mass loss and provides information about the stoichiometry of the metal complex through the analysis of the final residue composition.
| Temperature Range (°C) | Mass Loss (%) | Process | Decomposition Products |
|---|---|---|---|
| 25-190 [19] | <5 | Thermal stability | None |
| 30-130 [18] | 5.11 | Water loss | H₂O |
| 131-730 [18] | 41.10 | Ligand decomposition | Organic fragments |
| 190-350 [19] | 40-60 | Primary decomposition | CO, CO₂, aromatics |
| 731-1000 [18] | 53.78 | Complete degradation | Metal oxides |
Differential scanning calorimetry provides complementary thermal information by measuring heat flow changes associated with thermal transitions and chemical reactions [20].
The melting point of 3-Formyl-6-methylchromone, determined by differential scanning calorimetry, occurs at 172-174°C [2] [21]. This sharp melting transition indicates good crystalline quality and purity of the sample. The enthalpy of fusion provides information about the strength of intermolecular interactions in the crystal lattice.
Unlike many organic compounds, 3-Formyl-6-methylchromone does not exhibit a distinct glass transition in the accessible temperature range. This behavior is consistent with its crystalline nature and the rigid aromatic framework that restricts molecular motion even in the amorphous state.
Differential scanning calorimetry analysis reveals that decomposition onset occurs at approximately 190-209°C, characterized by endothermic processes associated with bond breaking reactions [19]. The decomposition is typically accompanied by exothermic processes at higher temperatures, indicating combustion and oxidation reactions of the decomposition products.
The thermal decomposition kinetics of 3-Formyl-6-methylchromone can be analyzed using various kinetic models applied to thermogravimetric data. The activation energy for decomposition typically ranges from 150-250 kJ/mol, indicating that the thermal breakdown requires significant energy input. This high activation energy contributes to the compound's thermal stability under normal processing conditions.
Metal complexes of 3-Formyl-6-methylchromone exhibit modified thermal behavior compared to the free ligand [18]. The coordination of metal ions generally increases the thermal stability of the organic framework through chelation effects. However, the presence of coordinated water molecules introduces additional thermal events at low temperatures, as observed in thermogravimetric analysis.
The thermal decomposition products of metal complexes include metal oxides as final residues, which can be identified and quantified to determine the stoichiometry of the original complex. This information is valuable for confirming the proposed structures derived from other analytical techniques.
The thermal analysis data for 3-Formyl-6-methylchromone provides essential information for material science applications, including the development of thermally stable formulations and the optimization of processing conditions. The knowledge of decomposition temperatures and mass loss patterns enables the design of thermal processing protocols that maximize product stability while minimizing degradation.
The comprehensive thermal characterization also supports the development of quality control procedures for industrial production, where thermal analysis can serve as a rapid assessment tool for product consistency and purity. The distinctive thermal signatures observed in thermogravimetric analysis and differential scanning calorimetry provide reliable fingerprints for material identification and quality assurance applications.
Irritant